molecular formula C21H24N2O6 B12494776 Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12494776
M. Wt: 400.4 g/mol
InChI Key: RIOJVAKZKQFTST-UHFFFAOYSA-N
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Description

Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a benzoate ester, a morpholine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethoxybenzoyl chloride and 5-amino-2-(morpholin-4-yl)benzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Ethyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
  • Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(piperidin-4-yl)benzoate

Uniqueness

Methyl 5-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the dimethoxyphenyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 5-[(3,4-dimethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H24N2O6/c1-26-18-7-4-14(12-19(18)27-2)20(24)22-15-5-6-17(16(13-15)21(25)28-3)23-8-10-29-11-9-23/h4-7,12-13H,8-11H2,1-3H3,(H,22,24)

InChI Key

RIOJVAKZKQFTST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)OC

Origin of Product

United States

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